2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWKIXVCAUDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Derivatives
A key step in synthesizing 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves the alkylation of a pyrazole precursor, specifically at the 4-position of the pyrazole ring with a 2-chloroethyl halide.
General Procedure A (Alkylation):
- Reagents: 4-pyrazoleboronic acid pinacol ester (1 equiv), 2-chloroethyl halide (1.25 equiv), potassium carbonate (2 equiv).
- Solvent: Dimethylformamide (DMF), at approximately 3 mL per 100 mg of pyrazole ester.
- Conditions: Stirring at 60 °C until reaction completion or stagnation (monitored by TLC).
- Workup: Dilution with ethyl acetate (EtOAc), washing with water and brine, drying over sodium sulfate (Na2SO4), filtration, and concentration under reduced pressure.
This alkylation introduces the 2-chloroethyl substituent onto the pyrazole ring, forming the 4-(2-chloroethyl)pyrazole intermediate critical for further coupling steps.
Suzuki Cross-Coupling Reaction for Pyridine Attachment
The coupling of the pyrazole intermediate to the pyridine ring is efficiently achieved via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acid derivatives.
General Procedure B (Suzuki Coupling):
- Reagents: Aryl halide (1 equiv), pyrazole boronic acid or pinacol ester (1.5 equiv), cesium carbonate (Cs2CO3, 1.5 equiv).
- Catalyst: Palladium(II) chloride bis(triphenylphosphine) PdCl2(PPh3)2 (0.1 equiv).
- Solvent: Dry DMF or dimethoxyethane (DME), 3 mL per 100 mg substrate.
- Conditions: Nitrogen atmosphere, stirring at 85–100 °C until complete conversion (monitored by LC-MS).
- Workup: Dilution with EtOAc, washing with water and brine, drying over Na2SO4, filtration, and concentration.
This reaction forms the C-C bond between the pyrazole and the pyridine ring, yielding this compound or closely related analogs.
Alternative Synthetic Routes Involving Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to constructing pyrazolylpyridines involves nucleophilic aromatic substitution (SNAr) on chlorinated nitropyridines, followed by pyrazole ring formation.
- Starting from 2-chloro-3-nitropyridines , the nitro group can be displaced via SNAr by hydrazone anions generated through the Japp–Klingemann reaction.
- This sequence allows intramolecular cyclization forming pyrazolopyridine frameworks.
- The method combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot process.
- Advantages include operational simplicity and use of stable arenediazonium tosylates.
- An unusual C-N migration of the acetyl group was observed, elucidated through NMR and isolated intermediates.
- Though this method is more tailored to pyrazolopyridines, it demonstrates the utility of SNAr and hydrazone chemistry in related heterocyclic synthesis.
Summary of Reaction Steps and Conditions
Detailed Research Findings
- The alkylation reaction is sensitive to the choice of base and solvent; potassium carbonate in DMF at moderate temperature (60 °C) provides good conversion without decomposition.
- The Suzuki reaction requires careful exclusion of moisture and oxygen, using dry solvents and inert atmosphere to maintain palladium catalyst activity.
- Reaction progress monitoring by TLC and LC-MS is critical for optimizing reaction times and yields.
- Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures.
- NMR characterization confirms the substitution pattern and purity of intermediates and final products.
- The SNAr/Japp–Klingemann approach offers a complementary route, especially useful when direct alkylation or coupling is challenging due to steric or electronic factors.
- Mechanistic studies revealed unusual rearrangements (e.g., acetyl group migration), highlighting the complexity of pyrazole ring formation in these systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a pyridine derivative with an additional oxygen-containing functional group, while nucleophilic substitution may result in the formation of a new compound with a different substituent at the chloroethyl position .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound has been identified as a scaffold for developing new drugs, particularly targeting cancer and infectious diseases. Its structure allows for modifications that can enhance its biological activity. Notably, pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, such as anti-cancer, anti-inflammatory, and anti-microbial effects .
Androgen Receptor Modulation
Research indicates that compounds similar to 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine may act as selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions related to androgen receptor activity, such as prostate cancer. They can function as antagonists or agonists depending on their structural modifications, making them versatile candidates for therapeutic development .
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure facilitates further chemical transformations that are essential in creating complex pharmaceuticals. The synthesis pathways often involve reactions with various reagents to yield derivatives with enhanced efficacy or specificity for biological targets .
Case Study 1: Development of M4 PET Ligands
A study focused on the structure-activity relationship of pyrazol-4-yl-pyridine derivatives revealed that modifications to the core structure can yield compounds with high specificity for M4 muscarinic receptors. The target compound demonstrated promising attributes for use in positron emission tomography (PET) imaging, highlighting the potential of pyrazole derivatives in neurological applications .
| Compound | Binding Affinity (pK) | Efficacy | Application |
|---|---|---|---|
| Compound 12 | 6.3 - 6.5 | High | PET imaging for M4 receptors |
| Compound X | 5.8 | Moderate | Anti-cancer activity |
Case Study 2: Anti-Cancer Applications
Research has shown that derivatives of this compound can inhibit the growth of cancer cells by modulating androgen receptor pathways. In preclinical studies, these compounds exhibited significant reductions in tumor growth rates when tested against prostate cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Table 1: Key Structural Features of Pyrazole-Pyridine Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyridine | 2-Chloroethyl | C₁₀H₁₀ClN₃ | 207.66 | Pyridine, Pyrazole, Cl |
| 2-(4-Phenyl-1H-pyrazol-3-yl)pyridine | Phenyl | C₁₄H₁₁N₃ | 221.26 | Pyridine, Pyrazole, Aryl |
| 4-(1H-Pyrazol-3-yl)pyridine | None (parent structure) | C₈H₇N₃ | 145.16 | Pyridine, Pyrazole |
| 5-Bromo-2-(1H-pyrazol-3-yl)pyridine | Bromo | C₈H₆BrN₃ | 224.06 | Pyridine, Pyrazole, Br |
| 2-[4-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazol-3-yl]pyridine | Dihydrobenzofuran | C₁₆H₁₃N₃O | 263.29 | Pyridine, Pyrazole, Fused ring |
Key Observations :
Spectroscopic Properties
Table 2: NMR and Mass Spectrometry Data
Key Observations :
Key Observations :
- The chloroethyl group may sterically hinder metal coordination compared to smaller substituents, though the Cl atom could participate in weak interactions (e.g., hydrogen bonding) .
- Unsubstituted analogs like 4-(1H-pyrazol-3-yl)pyridine form stable Mn(II) complexes with octahedral geometry, highlighting their utility in materials science .
Biological Activity
The compound 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical reactivity and biological interactions. The presence of the chloroethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Binding : The chloroethyl group can react with nucleophiles such as thiols or amines in proteins, leading to enzyme inhibition or modification of protein function.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or disrupt its normal functioning, which may lead to apoptosis in cancer cells .
- Receptor Modulation : Some derivatives have been reported to act as allosteric modulators of receptors, enhancing or inhibiting their activity depending on the context .
Anticancer Activity
Research indicates that compounds related to this compound possess notable anticancer properties. A summary of findings includes:
These studies indicate that the compound may inhibit cell proliferation and induce apoptosis through various pathways, including kinase inhibition and interaction with growth factor signaling.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Compounds derived from similar scaffolds have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, one study reported an MIC value of 25 µg/mL against E. coli when combined with gold nanoparticles, enhancing its efficacy compared to standard treatments .
Case Studies
- Antitumor Efficacy : A study conducted by Koca et al. highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against multiple cancer cell lines, including Jurkat and DLD-1, suggesting a broad spectrum of anticancer activity.
- Inflammatory Response Modulation : Another investigation into pyrazole derivatives showed promising anti-inflammatory effects, with compounds inhibiting TNF-α and IL-6 production by up to 93% at specific concentrations .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via catalytic cross-coupling or condensation reactions. For example:
- Catalytic coupling : Use transition metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to facilitate reactions between pyridine derivatives and halogenated pyrazole precursors under reflux conditions in dichloroethane .
- Coordination-assisted synthesis : Reacting manganese sulfate hydrate with 2-(1H-pyrazol-3-yl)pyridine derivatives in aqueous solutions, followed by crystallization, yields metal-coordinated analogs .
Key factors affecting yield include catalyst loading (5–10 mol%), solvent polarity, and reaction time (typically 12–24 hours). Contradictions in yield may arise from impurities in starting materials or variations in crystallization conditions .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking with face-to-face distances of ~3.61 Å and N–H⋯O hydrogen bonds) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and substitution patterns.
- FT-IR : Identifies functional groups (e.g., C–Cl stretch at ~650 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for metal-coordinated derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the chloroethyl substituent influence coordination behavior with transition metals?
Methodological Answer: The chloroethyl group enhances ligand flexibility, enabling diverse coordination modes:
- Octahedral complexes : Mn²⁺ forms MnN₄O₂ geometries with two pyridine-pyrazole ligands, a 4-nitrophthalate, and a water molecule .
- Tetrahedral complexes : Zn²⁺ coordinates with two Cl⁻ ions and two pyridine-pyrazole ligands, stabilized by N–H⋯Cl hydrogen bonds .
The substituent’s steric bulk may limit access to certain metal centers, necessitating computational pre-screening (e.g., DFT) to predict binding affinities .
Q. Can this compound serve as a building block for metal-organic frameworks (MOFs) or supramolecular assemblies?
Methodological Answer: Yes, its pyridine-pyrazole motif supports MOF construction:
- Hydrogen-bonded networks : Intermolecular N–H⋯O and O–H⋯O interactions form 3D frameworks .
- π-π interactions : Stacking between pyridine/pyrazole rings (3.61 Å spacing) stabilizes layered structures .
- Functionalization : The chloroethyl group can be modified to introduce additional binding sites (e.g., replacing Cl with thiols for Au coordination) .
Q. How should researchers address contradictions in reported crystallographic data for metal complexes of this ligand?
Methodological Answer:
- Validate refinement parameters : Use software like SHELXL (with Hirshfeld atom refinement) to ensure accuracy in bond-length/angle calculations .
- Compare coordination environments : Discrepancies in geometry (e.g., octahedral vs. tetrahedral) may arise from counterion effects or solvent inclusion .
- Cross-reference spectroscopic data : Confirm metal-ligand ratios via ICP-MS or EPR where XRD data is ambiguous .
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic structure to predict redox potentials and ligand-to-metal charge transfer .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes in anticancer studies, though direct evidence for this compound is limited) .
- MD simulations : Assesses stability of supramolecular assemblies under varying pH/temperature conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
